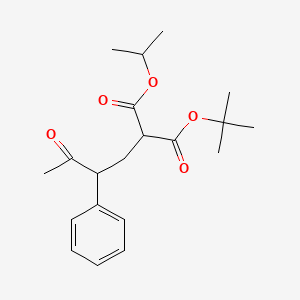
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions. For example, the epoxy group can be introduced via an epoxidation reaction using a peracid.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the epoxy group to a diol.
Substitution: Various substitution reactions can occur, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of morphinan derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Research focuses on its potential therapeutic effects, such as analgesic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of pain perception, mood, and other physiological responses. The molecular targets include the mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and mild analgesic.
Dextromethorphan: A synthetic morphinan derivative used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is unique due to its specific functional groups, which confer distinct chemical and pharmacological properties. The presence of the epoxy and ethoxy groups, in particular, differentiates it from other morphinan derivatives and influences its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
63732-57-0 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI-Schlüssel |
SWYNUDMXTNTERF-MKUCUKIISA-N |
Isomerische SMILES |
CCO[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Kanonische SMILES |
CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)

![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)
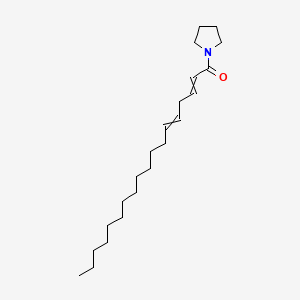
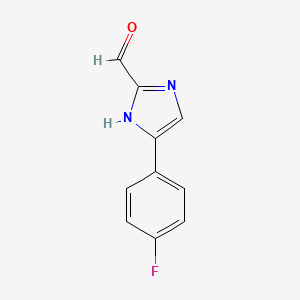
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
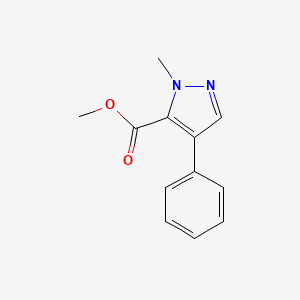
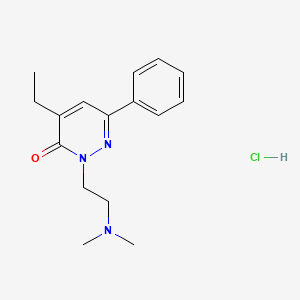
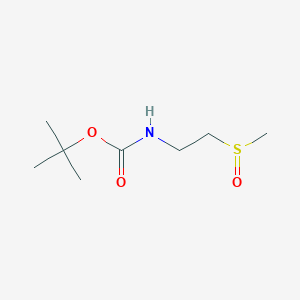
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
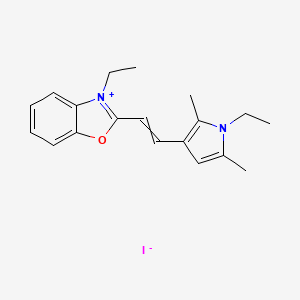
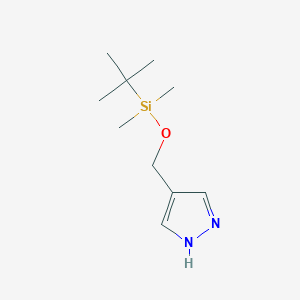
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
